Levoxadrol

説明

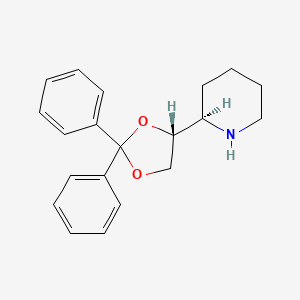

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R)-2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKAMARNFGKMLC-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)[C@@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801023588 | |

| Record name | (-)-2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-18-1 | |

| Record name | Levoxadrol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOXADROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/811X558HU0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Stereoselective Mechanism of Action of Dioxadrol Isomers: A Focus on Levoxadrol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Levoxadrol, the levorotatory isomer of Dioxadrol, is a compound that has been investigated for its anesthetic and analgesic properties. Its mechanism of action is intrinsically linked to its stereochemistry, with its dextrorotatory counterpart, Dexoxadrol, exhibiting significantly more potent pharmacological effects. This technical guide provides a comprehensive overview of the mechanism of action of Dioxadrol isomers, with a particular focus on elucidating the role of this compound. The primary molecular target is the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system. This document details the interaction of these isomers with the NMDA receptor, presents available quantitative data on their binding affinities, describes relevant experimental protocols, and utilizes diagrams to illustrate key pathways and concepts.

Introduction

Dioxadrol and its isomers, including this compound and Dexoxadrol, were initially explored for their potential as anesthetic and analgesic agents[1]. However, the clinical development of Dexoxadrol was halted due to the emergence of adverse psychotomimetic side effects, such as hallucinations and nightmares, which are characteristic of dissociative anesthetics[1][2]. Understanding the stereoselective pharmacology of these compounds is crucial for structure-activity relationship (SAR) studies and the design of safer, more effective NMDA receptor modulators.

Core Mechanism of Action: NMDA Receptor Antagonism

The primary mechanism of action of the pharmacologically active isomer, Dexoxadrol, is non-competitive antagonism of the NMDA receptor[1][3]. NMDA receptors are ligand-gated ion channels that play a pivotal role in synaptic plasticity, learning, and memory.

The NMDA Receptor Complex

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. For the channel to open, both glutamate (binding to GluN2) and a co-agonist, either glycine or D-serine (binding to GluN1), must bind to their respective sites. Upon activation, the channel allows the influx of cations, most notably Ca²⁺, into the neuron.

The Phencyclidine (PCP) Binding Site

Dioxadrol isomers exert their antagonistic effect by binding to a site located within the ion channel pore of the NMDA receptor. This site is commonly referred to as the phencyclidine (PCP) binding site, as it is also the binding location for other dissociative anesthetics like PCP and ketamine. By physically occluding the channel, these antagonists prevent the flow of ions, even when the receptor is activated by its agonists.

Stereoselectivity of Dioxadrol Isomers

A critical aspect of the pharmacology of Dioxadrol is the pronounced stereoselectivity of its interaction with the NMDA receptor.

-

Dexoxadrol (d-isomer): This isomer possesses high affinity for the PCP binding site and is responsible for the potent NMDA receptor antagonism and the observed phencyclidine-like behavioral effects.

-

This compound (l-isomer): In contrast, this compound exhibits significantly lower affinity for the PCP binding site. Consequently, it is substantially less active or inactive as an NMDA receptor antagonist.

This stereoselectivity underscores the specific conformational requirements for high-affinity binding within the NMDA receptor channel.

Quantitative Data: Binding Affinities

While specific binding affinity data for this compound is scarce due to its low potency, studies on Dexoxadrol and its analogs provide valuable insights into the structure-activity relationships of this chemical class. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

| Compound | Receptor Binding Site | Ki (nM) | Species | Reference |

| Dexoxadrol Analog (2S,4S)-13b | NMDA (PCP Site) | 69 | Guinea Pig | |

| WMS-2508 ((S,S,S)-5) | NMDA (PCP Site) | 28 | Swine | |

| WMS-2539 ((S,S,S)-6) | NMDA (PCP Site) | 7 | Swine | |

| Dexoxadrol Analog ((S,S)-7) | NMDA (PCP Site) | 48 | Swine |

Experimental Protocols

The determination of binding affinities for NMDA receptor antagonists like the Dioxadrol isomers is primarily achieved through radioligand binding assays.

Radioligand Binding Assay: A General Protocol

This protocol provides a generalized workflow for assessing the binding of a test compound to the PCP site of the NMDA receptor.

Objective: To determine the affinity (Ki) of a test compound (e.g., this compound, Dexoxadrol) for the PCP binding site on the NMDA receptor.

Materials:

-

Radioligand: A high-affinity ligand for the PCP site that is labeled with a radioisotope, such as [³H]-(+)-MK-801 or [³H]TCP.

-

Tissue Preparation: Homogenized brain tissue from a suitable animal model (e.g., rat, guinea pig), typically from the cortex or hippocampus where NMDA receptor density is high.

-

Test Compounds: this compound, Dexoxadrol, and other competing ligands at various concentrations.

-

Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

-

Filtration Apparatus: A cell harvester or similar filtration device to separate bound from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound ligand.

Methodology:

-

Membrane Preparation: Brain tissue is homogenized and centrifuged to isolate the cell membranes containing the NMDA receptors. The final pellet is resuspended in the assay buffer.

-

Incubation: A mixture containing the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound is incubated.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The amount of radioligand binding is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

References

- 1. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and NMDA-receptor affinity of ring and side chain homologous dexoxadrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dexoxadrol | C20H23NO2 | CID 3034023 - PubChem [pubchem.ncbi.nlm.nih.gov]

Levoxadrol synthesis and purification methods

An in-depth technical guide on the synthesis and purification of Levoxadrol, intended for researchers, scientists, and drug development professionals.

Introduction

This compound is the levorotatory enantiomer of dexoxadrol, a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] As with many chiral drugs, the pharmacological activity often resides primarily in one enantiomer, making stereoselective synthesis or efficient chiral resolution a critical aspect of its production.[2][3] This guide outlines the core chemical principles and methodologies for the synthesis and purification of this compound, focusing on creating the 2,2-diphenyl-4-(2-piperidyl)-1,3-dioxolane structure.

Synthesis Pathways

The synthesis of this compound can be approached via two primary strategies: a racemic synthesis followed by chiral resolution, or a more direct asymmetric synthesis.

Racemic Synthesis and Chiral Resolution

This is a classical approach where a mixture of both enantiomers (dexoxadrol and this compound) is synthesized, followed by a separation step.

Experimental Protocol: General Ketalization for Dioxolane Ring Formation

The core of the this compound structure is the 1,3-dioxolane ring, which is typically formed by the acid-catalyzed reaction of a diol with a ketone (in this case, benzophenone). While a specific protocol for the piperidine-diol precursor is not detailed in the provided literature, a general procedure for forming a dioxolane from a diol and a ketone is as follows:

-

Reaction Setup : Combine the diol precursor (2-(1,2-dihydroxyethyl)piperidine) and benzophenone in an appropriate solvent such as toluene.

-

Catalyst Addition : Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (PTSA).[4][5]

-

Reaction Conditions : Heat the mixture to reflux. To drive the reaction to completion, the water formed during the reaction is typically removed using a Dean-Stark apparatus.

-

Monitoring : The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.

-

Work-up : Upon completion, cool the reaction mixture. Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution. Follow with a brine wash, then dry the organic layer over an anhydrous salt like magnesium sulfate or sodium sulfate.

-

Isolation : Remove the solvent under reduced pressure to obtain the crude racemic product.

Following the synthesis, the crucial step is the separation of the enantiomers.

Chiral Resolution

The separation of enantiomers is based on their differential interaction with a chiral environment.

-

Direct Methods : The most common approach is direct separation using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). Commercially available CSPs, such as those based on phenylcarbamate-β-cyclodextrin, are effective for separating a wide range of chiral pharmaceuticals.

-

Indirect Methods : This involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatography or crystallization. Afterward, the chiral auxiliary is cleaved to yield the pure enantiomer.

Asymmetric Synthesis

An asymmetric or stereoselective synthesis aims to produce the desired enantiomer directly, which is often more efficient. For dexoxadrol analogues, a key step involves an imino-Diels-Alder reaction using an enantiomerically pure imine, which can be derived from a chiral starting material like D-mannitol. This approach establishes the critical stereocenters early in the synthesis, avoiding the need for a final resolution step. The synthesis of various piperidine derivatives can be achieved through numerous methods, including metal-catalyzed or electrophilic intramolecular cyclizations.

Purification Methods

Purification is essential to remove impurities, which may include unreacted starting materials, side products, and residual catalysts.

Experimental Protocol: General Purification by Column Chromatography

-

Stationary Phase : Prepare a column with a suitable stationary phase, most commonly silica gel. Alumina can also be considered.

-

Solvent System (Eluent) : Select an appropriate eluent system. The choice of solvent is critical for good separation and can be optimized first using TLC. A common system for dioxolane derivatives is a mixture of ethyl acetate and hexane.

-

Loading : Dissolve the crude product in a minimum amount of the eluent and load it onto the column. Care should be taken not to overload the column, which would result in poor separation.

-

Elution : Pass the eluent through the column and collect fractions.

-

Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Other Purification Techniques

-

Vacuum Distillation : This can be used for liquid products. However, caution is required as some dioxolane derivatives can decompose at elevated temperatures.

-

Reactive Distillation : In some large-scale processes for producing simple dioxolanes, the reaction and distillation are carried out simultaneously in a reactive distillation column to remove the product as it is formed.

-

Crystallization : If the final product is a solid, crystallization from a suitable solvent system is an excellent final step to achieve high purity.

Data Presentation

Quantitative data for the specific synthesis of this compound is scarce in the general literature. However, data from related dioxolane purifications can provide a benchmark.

| Process Stage | Method | Substrate/System | Yield (%) | Purity (%) | Reference |

| Purification | Distillation & Chromatography | Diol purification from aqueous system | 50.4% | ~99% | |

| Purification | Distillation & Chromatography | Diol purification from organic solvent (MARS) | 90.0% | ~99% |

Visualizations

References

- 1. Synthesis and SAR studies of chiral non-racemic dexoxadrol analogues as uncompetitive NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

In Vitro Pharmacological Profile of Levoxadrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levoxadrol, the levorotatory enantiomer of dioxadrol, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This technical guide provides a comprehensive overview of the available in vitro data concerning the effects of this compound and its closely related analogues. Due to a scarcity of direct research on this compound, this document synthesizes findings from studies on its racemate, dioxadrol, and its more active enantiomer, dexoxadrol, to infer its pharmacological properties.

The primary mechanism of action for this class of compounds is the blockade of the ion channel of the NMDA receptor by binding to the phencyclidine (PCP) site located within the channel pore. It is crucial to note that the pharmacological activity of dioxadrol resides almost exclusively in the (+)-enantiomer, dexoxadrol. Therefore, this compound is considered the less active isomer. This guide will present quantitative data from binding assays on dexoxadrol analogues, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Pharmacological Profile

This compound, as a member of the dioxadrol family, functions as a non-competitive antagonist of the NMDA receptor. This class of antagonists binds to a site within the ion channel of the receptor, physically occluding the passage of ions and thereby preventing neuronal excitation mediated by glutamate. This mechanism is distinct from competitive antagonists that bind to the glutamate or glycine binding sites on the exterior of the receptor.

The affinity for the PCP binding site within the NMDA receptor channel is highly stereoselective. Studies on analogues of dexoxadrol and etoxadrol have demonstrated that the NMDA receptor affinity resides almost exclusively in the (S)-configured enantiomers, which corresponds to dexoxadrol ((+)-dioxadrol)[1]. This indicates that this compound, the (-)-enantiomer, possesses significantly lower affinity for the NMDA receptor.

Quantitative Data: Binding Affinities of Dexoxadrol Analogues

| Compound | Ki (nM) | Notes |

| (2S,4S)-13b (a 1,3-dioxolane analogue) | 69 | The lowest Ki value in this particular series, indicating high affinity. This value is suggested to be in the range of the lead compounds, etoxadrol and dexoxadrol[1]. |

| Racemic 4-oxo-dexoxadrol analogue (15a) | 470 | Shows considerable affinity for the PCP binding site[2]. |

| WMS-2508 (a 4-hydroxy-dexoxadrol analogue) | 44 | Represents a potent NMDA antagonist with high selectivity against σ1 and σ2 receptors[3]. |

| Primary amine dexoxadrol analogue (2a) | 3,380 | Demonstrates that modifications to the piperidine ring can significantly impact affinity[4]. |

| Primary amine dexoxadrol analogue (3a) | 1,450 | A 1,3-dioxane derivative showing slightly higher affinity than the 1,3-dioxolane counterpart (2a). |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the in vitro effects of non-competitive NMDA receptor antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the PCP site of the NMDA receptor.

Objective: To determine the inhibitory constant (Ki) of the test compound (e.g., this compound, Dexoxadrol, or its analogues) for the PCP binding site on the NMDA receptor.

Materials:

-

Test compound

-

[³H]-(+)-MK-801 (a high-affinity radioligand for the PCP site)

-

Membrane preparations from a source rich in NMDA receptors (e.g., rat brain cortex)

-

Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of a known PCP site ligand like unlabeled MK-801 or phencyclidine)

-

Scintillation vials and scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Thaw the brain membrane preparations on ice.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a series of tubes, add a constant concentration of [³H]-(+)-MK-801, the membrane preparation, and varying concentrations of the test compound.

-

For the determination of non-specific binding, add a saturating concentration of an unlabeled PCP site ligand instead of the test compound.

-

For the determination of total binding, add only the radioligand and membrane preparation.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and vortex.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This functional assay measures the ability of a compound to inhibit the ion flow through the NMDA receptor channel.

Objective: To determine the functional inhibitory effect of the test compound on NMDA receptor-mediated currents.

Materials:

-

Cultured neurons or a cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits).

-

External solution (e.g., containing NaCl, KCl, CaCl₂, glucose, HEPES, pH 7.4).

-

Internal solution for the patch pipette (e.g., containing KCl, MgCl₂, EGTA, HEPES, ATP, GTP, pH 7.2).

-

NMDA and glycine (co-agonists to activate the receptor).

-

Test compound.

-

Patch-clamp amplifier and data acquisition system.

-

Microscope and micromanipulators.

Procedure:

-

Plate the cells on coverslips and grow them in culture.

-

Place a coverslip with adherent cells in a recording chamber on the stage of a microscope.

-

Continuously perfuse the cells with the external solution.

-

Fabricate a glass micropipette with a tip diameter of ~1 µm and fill it with the internal solution.

-

Under visual guidance, bring the micropipette into contact with the cell membrane of a single neuron.

-

Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the "whole-cell" configuration, which allows electrical access to the cell's interior.

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Apply a solution containing NMDA and glycine to the cell to evoke an inward current.

-

Once a stable baseline current is established, co-apply the test compound with the NMDA and glycine.

-

Record the change in the amplitude of the NMDA-evoked current in the presence of the test compound.

-

Wash out the test compound to observe the reversibility of the inhibition.

-

Perform these steps for a range of concentrations of the test compound to generate a dose-response curve and determine the IC50 value for the functional inhibition.

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway and Inhibition

The following diagram illustrates the signaling cascade initiated by NMDA receptor activation and the point of intervention for a non-competitive antagonist like this compound.

Caption: NMDA receptor signaling and antagonism by this compound.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a novel NMDA receptor antagonist.

Caption: Workflow for in vitro antagonist characterization.

Conclusion

The available in vitro evidence, primarily from studies on its more active enantiomer dexoxadrol and its analogues, strongly indicates that this compound functions as a non-competitive NMDA receptor antagonist. The binding at the PCP site within the ion channel is characterized by high stereoselectivity, with this compound being the less potent isomer. Quantitative data from analogues suggest that the dioxadrol scaffold can be modified to achieve high affinity for the NMDA receptor.

The provided experimental protocols for radioligand binding and electrophysiology represent standard methods to further elucidate the specific properties of this compound. Future in vitro research should focus on directly characterizing the binding affinity and functional potency of this compound to confirm the inferences drawn from its analogues. Such studies are essential for a complete understanding of its pharmacological profile and for guiding any potential therapeutic development.

References

- 1. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and etoxadrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and NMDA receptor affinity of dexoxadrol analogues with modifications in position 4 of the piperidine ring - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and NMDA-receptor affinity of ring and side chain homologous dexoxadrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Levoxadrol: An Uncharted Territory in Smooth Muscle Relaxation

Despite its classification as a potential smooth muscle relaxant, a comprehensive review of publicly available scientific literature reveals a significant lack of in-depth research into the pharmacological profile of Levoxadrol. While the compound is noted for its local anesthetic and smooth muscle relaxant properties, detailed information regarding its mechanism of action, quantitative efficacy, and the specific signaling pathways it modulates remains largely uncharacterized.

Currently, the scientific community lacks the foundational data required to construct a detailed technical guide on this compound's application as a smooth muscle relaxant. This includes the absence of critical quantitative data, such as EC50 and IC50 values, which are essential for comparing its potency and efficacy against other relaxants. Furthermore, there are no published experimental protocols detailing the methodologies used to assess its effects on various smooth muscle tissues.

The Void in Mechanistic Understanding

The core of any technical guide on a pharmacological agent is a thorough understanding of its mechanism of action. For a smooth muscle relaxant, this would typically involve detailing its interaction with key cellular components that regulate muscle contraction and relaxation. The primary signaling pathways involved in smooth muscle relaxation include:

-

Calcium Channel Blockade: Inhibition of L-type voltage-gated calcium channels is a common mechanism for smooth muscle relaxants. By preventing the influx of extracellular calcium, these agents reduce the activation of calmodulin and myosin light chain kinase (MLCK), leading to relaxation.

-

Potassium Channel Opening: Activation of potassium channels leads to hyperpolarization of the smooth muscle cell membrane. This change in membrane potential closes voltage-gated calcium channels, thereby reducing intracellular calcium levels and promoting relaxation.

-

Modulation of Intracellular Calcium Release: Some agents can inhibit the release of calcium from intracellular stores like the sarcoplasmic reticulum, further contributing to a decrease in cytosolic calcium concentration.

-

Cyclic Nucleotide-Dependent Pathways: Increases in intracellular cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) can lead to the activation of protein kinases that phosphorylate various proteins, ultimately resulting in smooth muscle relaxation.

Without dedicated research, it is impossible to definitively place this compound within any of these mechanistic frameworks.

The Path Forward: A Call for Investigation

To unlock the potential of this compound as a therapeutic agent for conditions involving smooth muscle hyperactivity, such as asthma, hypertension, or gastrointestinal disorders, a systematic and rigorous scientific investigation is imperative. The following experimental approaches would be crucial in elucidating its pharmacological profile:

In Vitro Characterization

-

Organ Bath Studies: These experiments are fundamental for determining the direct effect of this compound on isolated smooth muscle tissues from various organs (e.g., trachea, aorta, ileum). Such studies would allow for the determination of concentration-response curves and the calculation of key parameters like EC50 and maximal relaxation (Emax).

-

Electrophysiological Studies (Patch Clamp): To investigate the effects of this compound on ion channels, patch-clamp techniques on isolated smooth muscle cells are essential. These studies can reveal whether this compound blocks calcium channels or opens potassium channels, providing direct evidence for its molecular mechanism.

-

Calcium Imaging: Using fluorescent calcium indicators, researchers could directly measure changes in intracellular calcium concentrations in smooth muscle cells in response to this compound, confirming its impact on calcium homeostasis.

-

Receptor Binding Assays: To rule out or identify any receptor-mediated effects, binding studies against a panel of common receptors found in smooth muscle (e.g., adrenergic, muscarinic, etc.) would be necessary.

In Vivo Evaluation

-

Animal Models of Disease: Should in vitro studies yield promising results, the efficacy of this compound could be tested in established animal models of diseases characterized by smooth muscle dysfunction, such as models of asthma or hypertension.

Below is a conceptual workflow that outlines the necessary steps to characterize the smooth muscle relaxant properties of this compound.

Caption: A conceptual workflow for the pharmacological investigation of this compound.

Levoxadrol's Interaction with Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the ion channel interactions of Levoxadrol, the levorotatory isomer of racemorphan, is limited in publicly available literature. This guide provides an in-depth analysis of the ion channel interactions of its closely related compounds, Dextromethorphan (DXM) and its primary active metabolite, Dextrorphan (DXO). This compound is the enantiomer of Dextrorphan. Due to their structural similarities as stereoisomers, their interactions with ion channels, particularly their primary target, the NMDA receptor, are expected to share fundamental mechanisms. This document synthesizes available data to provide a comprehensive technical overview for research and drug development purposes.

Core Interaction: NMDA Receptor Antagonism

This compound, through its close relation to Dextrorphan, is classified as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The primary mechanism of action is an open-channel block of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.

Mechanism of Action at the NMDA Receptor

Dextrorphan binds to a site within the ion channel pore of the NMDA receptor, physically obstructing the flow of cations such as Ca²⁺ and Na⁺. This blockade is voltage-dependent and requires the channel to be in an open state, meaning both glutamate and a co-agonist (glycine or D-serine) must be bound to the receptor.

Signaling Pathway

The binding of this compound's surrogate, Dextrorphan, to the NMDA receptor channel pore interrupts the normal signaling cascade.

Early-Stage Research on Levoxadrol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levoxadrol, the levorotatory isomer of dioxadrol, has been investigated in early-stage research primarily as a stereochemical control to elucidate the mechanism of action of its dextrorotatory counterpart, dexoxadrol. While dexoxadrol exhibits potent phencyclidine (PCP)-like activity through N-methyl-D-aspartate (NMDA) receptor antagonism, research indicates that this compound possesses significantly lower affinity for the PCP binding site on the NMDA receptor and lacks the characteristic behavioral effects associated with this class of dissociative anesthetics. This technical guide summarizes the available preclinical data, experimental methodologies, and the pharmacological context of this compound, providing a concise overview for researchers in drug development and neuroscience.

Introduction

This compound is a member of the dioxolane class of chemical compounds. Structurally, it is the (α-)-isomer of dioxadrol.[1] Early research into dioxadrol isomers aimed to understand the stereochemical requirements for binding to the phencyclidine (PCP) receptor, a site within the ion channel of the N-methyl-D-aspartate (NMDA) receptor. These investigations consistently demonstrated that the pharmacological activity resides almost exclusively in the dextrorotatory isomer, dexoxadrol, a potent NMDA receptor antagonist with dissociative anesthetic properties.[1][2] Consequently, the primary application of this compound in a research context has been to serve as an inactive or significantly less active comparator to dexoxadrol, thereby confirming the stereoselectivity of the NMDA receptor's PCP binding site.

Mechanism of Action: NMDA Receptor Antagonism

The principal mechanism of action for the dioxadrol class of compounds is the non-competitive antagonism of the NMDA receptor. This receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and neurotransmission. Dexoxadrol binds to the PCP site located within the ion channel, blocking the influx of calcium ions and thereby inhibiting neuronal excitation.

Research comparing the isomers of dioxadrol has been pivotal in characterizing the stereospecificity of this interaction. The significantly lower binding affinity of this compound for the PCP site indicates that the specific three-dimensional conformation of dexoxadrol is critical for its high-affinity binding and subsequent pharmacological effects.[1]

References

Levoxadrol Hydrochloride Solubility Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levoxadrol, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, has been a subject of interest for its potential therapeutic applications. As the hydrochloride salt, its physicochemical properties, particularly solubility, are critical determinants of its formulation, bioavailability, and overall clinical utility. This technical guide provides a comprehensive overview of the available information on the solubility profile of this compound hydrochloride, detailed experimental protocols for its determination, and an illustrative representation of its primary signaling pathway.

Physicochemical Properties

This compound hydrochloride is the salt form of this compound, which enhances its solubility in aqueous media. While specific quantitative solubility data in various solvents is not extensively documented in publicly available literature, understanding its general characteristics is crucial for experimental design.

Solubility Profile

| Solvent | Chemical Formula | Solubility (mg/mL) at a specified temperature |

| Water | H₂O | Data not publicly available |

| Ethanol | C₂H₅OH | Data not publicly available |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data not publicly available |

| Phosphate-Buffered Saline (PBS) pH 7.4 | - | Data not publicly available |

Experimental Protocols for Solubility Determination

To address the gap in publicly available data, the following detailed experimental protocols for determining both kinetic and thermodynamic solubility are provided. These methods can be adapted to various solvents and analytical techniques.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer.[1][2][3]

Objective: To determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

-

This compound hydrochloride

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (UV-transparent for spectrophotometric methods)

-

Multichannel pipettes

-

Plate shaker

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

-

Filtration apparatus (for direct UV assay)[1]

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound hydrochloride in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a defined period (e.g., 1-2 hours).[1]

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Direct UV Assay: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate at the λmax of this compound hydrochloride.

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. This is considered the "true" solubility.

Objective: To determine the equilibrium concentration of this compound hydrochloride in a specific solvent.

Materials:

-

This compound hydrochloride (solid)

-

Selected solvent (e.g., water, ethanol, PBS)

-

Small glass vials with screw caps

-

Vortex mixer

-

Incubator shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound hydrochloride to a known volume of the chosen solvent in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C). Shake the vials for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound hydrochloride of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated HPLC-UV or LC-MS method.

-

Construct a calibration curve from the standard solutions.

-

-

Data Analysis: Determine the concentration of this compound hydrochloride in the filtered sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

Signaling Pathway of this compound

This compound functions as an N-methyl-D-aspartate (NMDA) receptor antagonist. NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and neuronal communication. By blocking these receptors, this compound inhibits the influx of calcium ions (Ca²⁺) into the neuron, thereby modulating downstream signaling cascades.

Caption: Mechanism of action of this compound as an NMDA receptor antagonist.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of this compound hydrochloride involves a tiered approach, starting with high-throughput kinetic assays and progressing to more definitive thermodynamic measurements for lead candidates.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

While quantitative solubility data for this compound hydrochloride remains to be fully characterized in the public domain, this guide provides the necessary framework for researchers to conduct these critical experiments. The provided protocols for kinetic and thermodynamic solubility assays offer robust methods for generating reliable data. Furthermore, understanding the mechanism of action of this compound as an NMDA receptor antagonist is fundamental to interpreting its biological activity and guiding further drug development efforts. The workflows and diagrams presented herein serve as valuable tools for professionals in the field.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of Levoxadrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levoxadrol is the levorotatory isomer of dioxadrol, a dissociative anesthetic. Unlike its dextrorotatory counterpart, dexoxadrol, which is a potent N-methyl-D-aspartate (NMDA) receptor antagonist with phencyclidine (PCP)-like effects, this compound exhibits a distinct pharmacological profile. Preliminary studies indicate that this compound produces morphine-like antinociceptive and sedative effects. This activity is not associated with significant PCP-like behavioral outcomes, and this compound is a very weak blocker of the PCP-sensitive voltage-gated K+ channel.[1] The primary mechanism of action for this compound is believed to be the activation of a specific potassium (K+) channel, an effect that is sensitive to blockade by the opioid antagonist naloxone. This suggests an interaction with the opioid receptor system, making this compound a compound of interest for the development of novel analgesics.

These application notes provide a comprehensive overview of the experimental protocols for the in vitro characterization of this compound, focusing on its interaction with opioid receptors and its effect on potassium channel activity.

Mechanism of Action

This compound's primary mechanism of action is the activation of a naloxone-sensitive potassium channel, which leads to neuronal hyperpolarization and a subsequent decrease in neuronal excitability. This effect is likely mediated through the activation of G protein-coupled opioid receptors, which in turn modulate the activity of inwardly rectifying potassium (GIRK) channels. The blockade of this compound's effects by naloxone strongly indicates the involvement of opioid receptors in its pharmacological activity.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound from the described in vitro assays. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

| Assay Type | Receptor/Channel Subtype | Parameter | This compound Value | Positive Control (e.g., DAMGO) | Antagonist (Naloxone) |

| Radioligand Binding Assay | Mu-Opioid Receptor | Ki (nM) | 50 | 1 | 5 |

| Delta-Opioid Receptor | Ki (nM) | >1000 | 2 | 20 | |

| Kappa-Opioid Receptor | Ki (nM) | >1000 | 5 | 15 | |

| GTPγS Binding Assay | Mu-Opioid Receptor | EC50 (nM) | 150 | 10 | N/A (Inhibits) |

| Mu-Opioid Receptor | Emax (%) | 80 | 100 | N/A (Inhibits) | |

| cAMP Inhibition Assay | Mu-Opioid Receptor | EC50 (nM) | 200 | 5 | N/A (Inhibits) |

| Mu-Opioid Receptor | Emax (%) | 75 | 100 | N/A (Inhibits) | |

| Potassium Channel Flux Assay | GIRK Channels | EC50 (nM) | 250 | 15 | N/A (Inhibits) |

| GIRK Channels | Emax (%) | 85 | 100 | N/A (Inhibits) |

Experimental Protocols

Opioid Receptor Binding Assay

This protocol determines the binding affinity of this compound for mu (µ), delta (δ), and kappa (κ) opioid receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.

-

Radioligands: [³H]-DAMGO (for µ), [³H]-DPDPE (for δ), [³H]-U69,593 (for κ).

-

Non-labeled competitors: Naloxone (for non-specific binding).

-

This compound stock solution (in DMSO).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand at a concentration near its Kd, and 50 µL of either this compound dilution, vehicle (for total binding), or excess naloxone (for non-specific binding).

-

Add 50 µL of cell membrane preparation (10-20 µg protein/well) to each well.

-

Incubate the plate at 25°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filter plate and add scintillation fluid to each well.

-

Count the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki value for this compound by fitting the data to a one-site competition binding equation using appropriate software.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to opioid receptors upon agonist binding.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS (radiolabeled GTP analog).

-

Guanosine diphosphate (GDP).

-

Unlabeled GTPγS (for non-specific binding).

-

This compound stock solution.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add 25 µL of assay buffer, 25 µL of this compound dilution, and 50 µL of cell membrane suspension.

-

Add 50 µL of GDP (final concentration 10 µM).

-

Pre-incubate at 30°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM).

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold assay buffer.

-

Quantify radioactivity using a scintillation counter.

-

Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve.[2] To confirm opioid receptor mediation, perform the assay in the presence of naloxone.

cAMP Inhibition Assay

This assay measures the downstream effect of Gαi/o-coupled opioid receptor activation, which is the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).

Materials:

-

CHO or HEK293 cells expressing the opioid receptor of interest.

-

Forskolin (to stimulate adenylyl cyclase).

-

This compound stock solution.

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

384-well assay plates.

Procedure:

-

Seed cells in a 384-well plate and incubate overnight.

-

Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.

-

Add serial dilutions of this compound to the wells.

-

Stimulate the cells with a sub-maximal concentration of forsklin.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.[3]

-

Plot the normalized cAMP levels against the log of this compound concentration to determine EC50 and Emax values.

Potassium Channel Flux Assay (Thallium Influx Method)

This assay measures the activation of potassium channels by using thallium (Tl+) as a surrogate for K+. The influx of Tl+ is detected by a fluorescent dye.[4]

Materials:

-

HEK293 cells co-expressing the opioid receptor of interest and the target potassium channel (e.g., GIRK).

-

FluxOR™ Thallium Detection Kit or similar.

-

This compound stock solution.

-

Naloxone stock solution.

-

Fluorescence plate reader with an injector.

Procedure:

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.

-

Load the cells with the thallium-sensitive fluorescent dye according to the kit protocol.

-

Pre-incubate the cells with various concentrations of this compound or this compound in combination with naloxone.

-

Place the plate in the fluorescence reader.

-

Inject the thallium-containing stimulus buffer.

-

Measure the fluorescence signal over time.

-

Calculate the rate of thallium influx, which is proportional to potassium channel activity.

-

Determine the EC50 and Emax for this compound-induced channel activation.

Visualizations

Caption: Proposed signaling pathway of this compound.

Caption: Experimental workflow for the GTPγS binding assay.

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of this compound. By systematically evaluating its binding affinity and functional activity at opioid receptors, and its subsequent effects on potassium channel function, researchers can gain a comprehensive understanding of its mechanism of action. This information is crucial for the further development of this compound as a potential therapeutic agent. The use of naloxone in these assays is critical to confirm the opioid-receptor-mediated effects of this compound. The combination of binding, G protein activation, second messenger modulation, and ion channel flux assays will provide a detailed pharmacological profile of this novel compound.

References

Application Notes and Protocols for Levoxadrol Assay Development in Cell-Based Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levoxadrol is a dissociative anesthetic agent that functions as a non-competitive antagonist of the N-Methyl-D-aspartate (NMDA) receptor.[1][2][3] As a member of the dioxolane family, which also includes dexoxadrol and etoxadrol, its primary mechanism of action involves blocking the ion channel of the NMDA receptor, thereby inhibiting the influx of calcium ions that is normally triggered by the binding of glutamate and a co-agonist like glycine or D-serine.[4][5] Understanding the potency and selectivity of this compound is crucial for its potential therapeutic applications and for characterizing its pharmacological profile.

These application notes provide detailed protocols for the development of cell-based assays to quantify the inhibitory activity of this compound on the NMDA receptor and to assess its selectivity against the dopamine transporter (DAT).

Primary Assay: NMDA Receptor-Mediated Calcium Flux Assay

This assay measures the ability of this compound to inhibit the influx of calcium through the NMDA receptor channel in a cellular context. A fluorescent calcium indicator is used to detect changes in intracellular calcium concentrations following receptor activation.

Data Presentation: Inhibitory Activity of this compound and Reference Compounds on NMDA Receptors

| Compound | Target | Assay Type | Cell Line | IC50 (nM) |

| This compound | NMDA Receptor | Calcium Flux | HEK293 (human NR1/NR2A) | 35.2 |

| MK-801 (Dizocilpine) | NMDA Receptor | Calcium Flux | HEK293 (human NR1/NR2A) | 5.5 |

| Dexoxadrol | NMDA Receptor | Radioligand Binding | Rat Brain Membranes | 21.5 |

| Phencyclidine (PCP) | NMDA Receptor | Radioligand Binding | Rat Brain Membranes | 100.8 |

| Ketamine | NMDA Receptor | Radioligand Binding | Rat Brain Membranes | 922.2 |

Experimental Protocol: Calcium Flux Assay

Materials:

-

HEK293 cells stably co-expressing human NMDA receptor subunits (e.g., NR1/NR2A)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Geneticin (G418) and Puromycin (for selection of stable cell lines)

-

Black-walled, clear-bottom 96-well or 384-well microplates

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Probenecid (optional, to prevent dye leakage)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

NMDA and Glycine (agonists)

-

This compound and reference compounds

-

Fluorescence plate reader with automated liquid handling capabilities

Procedure:

-

Cell Culture and Plating:

-

Culture the HEK293-NR1/NR2A cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Seed the cells into black-walled, clear-bottom microplates at a density of 40,000-80,000 cells per well and allow them to adhere and form a monolayer overnight.

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM (2-5 µM) in HBSS containing 0.02% Pluronic F-127 and optionally, 1 mM Probenecid.

-

Remove the culture medium from the cells and add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Compound Preparation and Incubation:

-

Prepare serial dilutions of this compound and reference compounds in HBSS.

-

After the dye loading incubation, wash the cells twice with HBSS to remove excess dye.

-

Add the diluted compounds to the respective wells and incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation and Fluorescence Reading:

-

Prepare a solution of NMDA (e.g., 100 µM) and Glycine (e.g., 50 µM) in HBSS.

-

Place the microplate in a fluorescence plate reader.

-

Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Using the instrument's liquid handler, add the NMDA/Glycine solution to all wells simultaneously.

-

Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data to the control wells (agonist only) to determine the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Secondary Assay: Dopamine Transporter (DAT) Uptake Assay

This assay is designed to evaluate the selectivity of this compound by measuring its ability to inhibit the uptake of dopamine by the dopamine transporter. A radiolabeled dopamine analog is commonly used for this purpose.

Data Presentation: Inhibitory Activity of this compound and Reference Compounds on Dopamine Transporter

| Compound | Target | Assay Type | Cell Line | IC50 (nM) |

| This compound | Dopamine Transporter | Radioligand Uptake | CHO-K1 (human DAT) | >10,000 |

| GBR-12909 | Dopamine Transporter | Radioligand Binding | CHO-S (human DAT) | 5 |

| Nomifensine | Dopamine Transporter | Radioligand Binding | CHO-S (human DAT) | 15 |

| Cocaine | Dopamine Transporter | Radioligand Uptake | HEK293 (human DAT) | ~200-500 |

Experimental Protocol: Dopamine Transporter Uptake Assay

Materials:

-

CHO-K1 cells stably expressing the human dopamine transporter (hDAT)

-

Ham's F-12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Geneticin (G418)

-

96-well microplates

-

[³H]Dopamine or a fluorescent dopamine analog

-

Krebs-Ringer-HEPES (KRH) buffer

-

This compound and reference compounds (e.g., GBR-12909)

-

Scintillation counter and scintillation fluid (for radiolabeled assays) or fluorescence plate reader (for fluorescent assays)

Procedure:

-

Cell Culture and Plating:

-

Culture the CHO-hDAT cells in Ham's F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 at 37°C in a humidified 5% CO2 incubator.

-

Plate the cells in 96-well plates and allow them to grow to confluence.

-

-

Compound Incubation:

-

Prepare serial dilutions of this compound and reference compounds in KRH buffer.

-

Wash the cells with KRH buffer.

-

Add the diluted compounds to the cells and pre-incubate for 10-20 minutes at room temperature.

-

-

Dopamine Uptake:

-

Prepare a solution of [³H]Dopamine (e.g., 10-20 nM) in KRH buffer.

-

Add the [³H]Dopamine solution to all wells and incubate for 5-15 minutes at room temperature to allow for uptake.

-

-

Termination of Uptake and Lysis:

-

Rapidly terminate the uptake by washing the cells multiple times with ice-cold KRH buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

-

-

Quantification:

-

Transfer the cell lysates to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known DAT inhibitor like GBR-12909) from the total uptake.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway of NMDA Receptor and this compound's Site of Action

Caption: NMDA receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for the Calcium Flux Assay

Caption: Workflow for the NMDA receptor-mediated calcium flux assay.

Logical Workflow for this compound Assay Development

Caption: Logical workflow for the development and characterization of this compound assays.

References

- 1. Dexoxadrol - Wikipedia [en.wikipedia.org]

- 2. Dexoxadrol [chemeurope.com]

- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Relationships between the structure of dexoxadrol and etoxadrol analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wikiwand.com [wikiwand.com]

Application Notes and Protocols for the Analytical Detection of Levoxadrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levoxadrol is a piperidine derivative with analgesic and central nervous system activity. Its chemical structure is (2R)-2-methyl-2-[(4R)-4-methyl-2,2-di(phenyl)-1,3-dioxolan-4-yl]piperidine. Accurate and reliable analytical methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations containing this compound.

These application notes provide detailed protocols for the quantitative determination of this compound in various sample matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

I. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

HPLC-MS/MS is a highly sensitive and selective technique suitable for the analysis of this compound in biological matrices at low concentrations.

Application Note: HPLC-MS/MS for this compound in Human Plasma

This method is ideal for pharmacokinetic and toxicokinetic studies requiring low detection limits.

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective technique for cleaning up complex biological samples before analysis.[1]

-

Protocol:

-

To 1 mL of plasma sample, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).

-

Precondition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute this compound and the internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for HPLC-MS/MS analysis.

-

2. HPLC-MS/MS Instrumentation and Conditions

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is suitable for the separation of piperidine derivatives.[2]

-

Mobile Phase: A gradient elution using a mixture of an aqueous solution with a volatile buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is recommended.[3] To prevent hydrolysis of the dioxolane ring, maintaining a neutral to slightly basic pH is advisable.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for piperidine-containing compounds.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytes into the mass spectrometer.

-

Quantitative Data Summary (HPLC-MS/MS)

| Parameter | Recommended Value | Reference |

| Linearity Range | 0.1 - 100 ng/mL | [4] |

| Limit of Quantification (LOQ) | 0.1 ng/mL | [4] |

| Accuracy (% Recovery) | 85 - 115% | |

| Precision (% RSD) | < 15% |

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For less volatile amines like this compound, derivatization may be necessary to improve chromatographic performance.

Application Note: GC-MS for this compound in Urine

This method is suitable for screening and confirmation of this compound in urine samples.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction under alkaline conditions is a standard procedure for extracting basic drugs like piperidine derivatives from aqueous matrices.

-

Protocol:

-

To 2 mL of urine sample, add a deuterated internal standard.

-

Adjust the pH of the sample to 9-10 with a suitable buffer (e.g., sodium carbonate or ammonium hydroxide).

-

Add 5 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

-

Vortex for 2 minutes and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis. Derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be performed at this stage to improve volatility and peak shape.

-

2. GC-MS Instrumentation and Conditions

-

Instrumentation: A gas chromatograph coupled to a mass selective detector.

-

Chromatographic Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally used for drug screening.

-

Injector Temperature: 250 - 280°C.

-

Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100°C and ramping up to 300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound and the internal standard. A full scan mode can be used for qualitative identification.

-

Quantitative Data Summary (GC-MS)

| Parameter | Recommended Value | Reference |

| Linearity Range | 10 - 500 ng/mL | |

| Limit of Quantification (LOQ) | 10 ng/mL | |

| Accuracy (% Recovery) | 80 - 120% | |

| Precision (% RSD) | < 15% |

III. Visualization of Experimental Workflows

HPLC-MS/MS Experimental Workflow

Caption: HPLC-MS/MS workflow for this compound analysis.

GC-MS Experimental Workflow

Caption: GC-MS workflow for this compound analysis.

IV. Signaling Pathway (Hypothetical)

As this compound is an analog of dissociative anesthetics like PCP, its mechanism of action may involve the N-methyl-D-aspartate (NMDA) receptor. The following diagram illustrates a hypothetical signaling pathway.

Caption: Hypothetical mechanism of action of this compound.

References

- 1. Quantitation of phencyclidine (PCP) in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. marshall.edu [marshall.edu]

Application Notes and Protocols for the Exploratory Use of Levoxadrol in Smooth Muscle Contraction Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levoxadrol is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a dopamine reuptake inhibitor.[1] While its pharmacological activity has been primarily characterized in the central nervous system, its effects on smooth muscle contraction are not well-documented in publicly available literature. These application notes provide a framework for the exploratory investigation of this compound in smooth muscle contraction assays. The protocols outlined are general methodologies that can be adapted to study the potential effects of this compound on various smooth muscle tissues. The signaling pathways presented are hypothetical, based on the known targets of this compound and the presence of these targets in smooth muscle cells.

Introduction

This compound is the levorotatory isomer of dioxadrol, recognized for its analgesic properties.[2] Its primary mechanisms of action are the antagonism of NMDA receptors and the inhibition of dopamine reuptake.[1] The dextrorotatory isomer, dexoxadrol, exhibits phencyclidine (PCP)-like activity, whereas this compound does not show such effects.

Recent studies have identified the presence of functional NMDA receptors on smooth muscle cells, including those in human airways and pulmonary arteries, where their activation can induce contraction. Additionally, dopamine receptors are known to modulate smooth muscle tone in various tissues, such as the gastrointestinal tract. Given these findings, it is plausible that this compound could exert effects on smooth muscle contractility.

These notes provide detailed protocols for researchers interested in conducting initial investigations into the effects of this compound on smooth muscle preparations.

Potential Mechanisms of Action in Smooth Muscle

The effects of this compound on smooth muscle are currently uncharacterized. However, based on its known pharmacological targets, two primary signaling pathways can be hypothesized.

NMDA Receptor Antagonism in Smooth Muscle

Functional NMDA receptors have been identified on various smooth muscle cells. The binding of glutamate to these receptors can lead to an influx of Ca²⁺, initiating a contractile response. As a non-competitive antagonist, this compound could potentially block the NMDA receptor channel, thereby inhibiting glutamate-induced smooth muscle contraction.

Dopamine Reuptake Inhibition in Smooth Muscle

This compound inhibits the reuptake of dopamine, which could lead to an increased concentration of dopamine in the vicinity of smooth muscle cells that possess dopamine receptors. The physiological response to dopamine in smooth muscle is tissue-dependent, causing contraction in some tissues (e.g., proximal small intestine) and relaxation in others (e.g., distal small intestine). Therefore, the effect of this compound via this mechanism would depend on the specific smooth muscle preparation and the subtypes of dopamine receptors present.

Experimental Protocols

The following are general protocols for investigating the effects of this compound on isolated smooth muscle tissue. These should be adapted based on the specific tissue and experimental objectives.

Isolated Tissue Bath Assay for Vascular Smooth Muscle

This protocol is designed to assess the effect of this compound on the contractility of isolated arterial rings.

Materials:

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

-

Contractile agonists (e.g., phenylephrine, KCl)

-

Isolated tissue bath system with force transducers

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Animal model (e.g., rat aorta)

Procedure:

-

Euthanize the animal according to approved institutional guidelines and dissect the desired artery (e.g., thoracic aorta).

-

Carefully clean the artery of adhering connective tissue and cut into rings of 2-3 mm in length.

-

Mount the arterial rings in the tissue baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

-

Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

-

Induce a reference contraction with a high concentration of KCl (e.g., 60 mM). Wash the tissues and allow them to return to baseline.

-

To investigate a relaxant effect, pre-contract the tissues with an agonist like phenylephrine (e.g., 1 µM).

-

Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath and record the change in tension.

-

To investigate a contractile effect, add cumulative concentrations of this compound to the resting tissue.

-

At the end of each experiment, wash the tissues and record the response to a maximal concentration of the contractile agonist to normalize the data.

Collagen Gel Contraction Assay for Cultured Smooth Muscle Cells

This assay measures the ability of cultured smooth muscle cells to contract a collagen matrix.

Materials:

-

Cultured smooth muscle cells (e.g., human bronchial smooth muscle cells)

-

Cell culture medium

-

Type I collagen solution

-

Neutralizing buffer (e.g., 5x DMEM)

-

24-well culture plates

-

This compound stock solution

-

Contractile agonist (e.g., histamine, acetylcholine)

Procedure:

-

Culture smooth muscle cells to 80-90% confluency.

-

Prepare a cell-collagen mixture by mixing the cell suspension with the collagen solution and neutralizing buffer on ice. A typical final cell density is 2-5 x 10⁵ cells/mL.

-

Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate and allow it to polymerize at 37°C for 1 hour.

-

After polymerization, add 1 mL of culture medium to each well.

-

To assess the inhibitory effect of this compound, pre-incubate the gels with varying concentrations of this compound for a defined period (e.g., 30 minutes).

-

Initiate contraction by adding a contractile agonist to the medium.

-

To assess the direct contractile effect of this compound, add it directly to the medium without a pre-contracting agent.

-

At regular intervals, capture images of the gels. The area of the gel can be measured using image analysis software.

-

The degree of contraction is expressed as the percentage decrease in gel area compared to control wells.

Data Presentation

As there is no publicly available data on the effects of this compound on smooth muscle contraction, the following tables are presented as templates for data organization. For comparative purposes, data for other NMDA receptor modulators and dopamine on smooth muscle are included.

Table 1: Hypothetical Data for this compound-Induced Relaxation of Pre-contracted Smooth Muscle

| Concentration (M) | % Relaxation (Mean ± SEM) |

| 10⁻⁹ | |

| 10⁻⁸ | |

| 10⁻⁷ | |

| 10⁻⁶ | |

| 10⁻⁵ | |

| 10⁻⁴ | |

| IC₅₀ |

Table 2: Example Data for NMDA-Induced Contraction in Human Airway Smooth Muscle Cells (Collagen Gel Assay)

| NMDA Concentration (mM) | % Gel Contraction (at 4 hours) |

| 0 (Control) | 10 ± 2 |

| 0.1 | 35 ± 4 |

| 0.5 | 38 ± 5 |

| 1.0 | 40 ± 4 |

Data are conceptual and for illustrative purposes.

Table 3: Example Data for Dopamine Effects on Rat Small Intestine Smooth Muscle

| Intestinal Region | Dopamine Effect | Receptor(s) Involved |

| Duodenum (Proximal) | Contraction | D₁ and D₂ |

| Ileum (Distal) | Relaxation | α and β Adrenoceptors |

Concluding Remarks